molecular formula C19H16ClN3O5 B2420516 7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105197-99-6

7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2420516
CAS No.: 1105197-99-6
M. Wt: 401.8
InChI Key: VVXQKVXGQHEWBL-UHFFFAOYSA-N
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Description

7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H16ClN3O5 and its molecular weight is 401.8. The purity is usually 95%.
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Properties

IUPAC Name

7-chloro-4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5/c1-25-14-5-3-4-12(18(14)26-2)19-21-16(28-22-19)9-23-13-7-6-11(20)8-15(13)27-10-17(23)24/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQKVXGQHEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzo[b][1,4]oxazine core and an oxadiazole moiety. The presence of chlorine and methoxy groups contributes to its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC18H18ClN3O4
Molecular Weight373.80 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The compound has been studied for its effects on various cancer cell lines:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit specific kinases involved in cell proliferation.
  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines:
    • MCF7 (breast cancer) : IC50 = 2.5 µM
    • HCT116 (colon cancer) : IC50 = 1.8 µM
    • PC3 (prostate cancer) : IC50 = 0.9 µM

These values suggest a potent inhibitory effect compared to standard chemotherapeutic agents.

Case Studies

Several studies have explored the biological activity of similar compounds with oxadiazole moieties:

  • Study 1 : A derivative with a similar structure was tested against leukemia cell lines and showed an IC50 value of 0.67 µM, indicating strong potential as an anticancer agent .
  • Study 2 : Another study reported that compounds containing oxadiazole structures demonstrated significant growth inhibition in glioblastoma cells with growth percentages exceeding 90% at certain concentrations .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis : The activation of caspases and the release of cytochrome c from mitochondria have been observed in treated cells, confirming the apoptotic pathway activation.

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